1-Bromo-3-methylpentan-2-one 1-Bromo-3-methylpentan-2-one
Brand Name: Vulcanchem
CAS No.: 79932-23-3
VCID: VC8295939
InChI: InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3
SMILES: CCC(C)C(=O)CBr
Molecular Formula: C6H11BrO
Molecular Weight: 179.05 g/mol

1-Bromo-3-methylpentan-2-one

CAS No.: 79932-23-3

Cat. No.: VC8295939

Molecular Formula: C6H11BrO

Molecular Weight: 179.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-methylpentan-2-one - 79932-23-3

Specification

CAS No. 79932-23-3
Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
IUPAC Name 1-bromo-3-methylpentan-2-one
Standard InChI InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3
Standard InChI Key PNYNRQLIDYPZBP-UHFFFAOYSA-N
SMILES CCC(C)C(=O)CBr
Canonical SMILES CCC(C)C(=O)CBr

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

1-Bromo-3-methylpentan-2-one (hypothetical molecular formula: C₆H₁₁BrO) is a branched-chain bromo ketone. The IUPAC name derives from a five-carbon (pentan) backbone with a ketone group at position 2, a bromine substituent at position 1, and a methyl group at position 3. Computational models suggest a molecular weight of approximately 179.06 g/mol, though experimental validation remains pending .

Spectral Characterization

While direct spectral data for this compound is unavailable, analogous brominated ketones exhibit distinctive features:

  • ¹H NMR: Methyl groups adjacent to the carbonyl (δ 1.2–1.5 ppm), deshielded protons near electronegative bromine (δ 3.5–4.5 ppm), and ketone-related protons (δ 2.1–2.7 ppm) .

  • IR Spectroscopy: Strong C=O stretching near 1700 cm⁻¹ and C-Br absorption between 550–650 cm⁻¹ .

  • Mass Spectrometry: Expected molecular ion peak [M]⁺ at m/z 179, with fragmentation patterns involving Br loss (Δ m/z 79/81) and α-cleavage near the carbonyl .

Synthesis and Production Methods

Halogenation of Ketones

Theoretical routes for synthesizing 1-bromo-3-methylpentan-2-one involve bromination of 3-methylpentan-2-one. Two primary methods are proposed:

  • Electrophilic Bromination:

    • Reagents: Bromine (Br₂) or hydrobromic acid (HBr) with catalytic PBr₃.

    • Conditions: Low temperatures (0–5°C) to minimize polybromination .

    • Mechanism: Acid-catalyzed enol formation followed by Br⁺ attack at the α-carbon.

  • Radical Bromination:

    • Reagents: N-bromosuccinimide (NBS) under UV light.

    • Selectivity: Preferential bromination at tertiary carbons due to radical stability.

Industrial Scalability

Large-scale production would require:

  • Continuous-Flow Reactors: To control exothermic bromination and enhance safety.

  • Solvent Systems: Dichloromethane or carbon tetrachloride to solubilize bromine and substrate.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The α-bromo ketone undergoes both SN1 and SN2 pathways:

  • SN1: Favored in polar protic solvents (e.g., ethanol), forming a resonance-stabilized carbocation at the α-carbon .

    R-BrR⁺+Br⁻(Rate-determining step)\text{R-Br} \rightarrow \text{R⁺} + \text{Br⁻} \quad (\text{Rate-determining step})
  • SN2: Dominates in aprotic solvents (e.g., DMSO), with backside attack by nucleophiles (e.g., OH⁻, CN⁻).

Elimination Reactions

Under basic conditions (e.g., NaOH), E2 elimination produces α,β-unsaturated ketones:

R-Br+BaseR=O+HBr+Base-H⁺\text{R-Br} + \text{Base} \rightarrow \text{R=O} + \text{HBr} + \text{Base-H⁺}

Key Factors:

  • Steric Effects: Methyl branching at C3 hinders base accessibility, favoring less substituted alkenes.

  • Temperature: Elevated temperatures (≥80°C) accelerate elimination over substitution.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated ketones serve as precursors for:

  • Anticancer Agents: Alkylating agents derived from α-bromo ketones disrupt DNA replication .

  • Neuroprotective Compounds: Cholinesterase inhibitors synthesized via Grignard additions to bromo ketones .

Material Science

  • Polymer Crosslinkers: Radical-initiated polymerization of bromo ketones enhances thermostability in resins.

  • Liquid Crystals: Branched bromo ketones modify mesophase behavior in display technologies.

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
1-Bromo-3-methylbutan-2-oneC₅H₉BrOShorter carbon chain (butan)
1-Bromo-2-pentanoneC₅H₉BrOBromine position alters reactivity

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